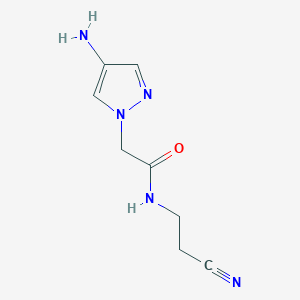

2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

Description

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS: 1152866-97-1) is a pyrazole-based acetamide derivative characterized by a 4-amino-pyrazole core linked to a cyanoethyl-substituted acetamide group. This compound has been utilized as a building block in organic synthesis, particularly for developing bioactive molecules. However, commercial availability of this compound is currently discontinued, as noted by CymitQuimica .

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(2-cyanoethyl)acetamide |

InChI |

InChI=1S/C8H11N5O/c9-2-1-3-11-8(14)6-13-5-7(10)4-12-13/h4-5H,1,3,6,10H2,(H,11,14) |

InChI Key |

OOSXBLUSSPGQFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CC(=O)NCCC#N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Formation of the 4-amino-substituted pyrazole core

- Introduction of the N-(2-cyanoethyl)acetamide side chain via alkylation or acylation

The pyrazole core is typically synthesized or functionalized first, followed by the selective attachment of the cyanoethyl acetamide moiety.

Synthesis of 4-Amino-1H-pyrazole Derivatives

A versatile method for preparing 5-amino or 4-amino pyrazoles involves the condensation of β-ketonitriles with hydrazines, which yields aminopyrazole intermediates. For example, the condensation of β-ketonitriles with hydrazine hydrate leads to 5-amino-4-cyanopyrazoles, which can be further functionalized.

Key Reaction:

$$

\text{β-ketonitrile} + \text{hydrazine hydrate} \rightarrow \text{5-amino-4-cyanopyrazole}

$$This method allows for the introduction of amino groups at the 4-position of the pyrazole ring, which is essential for the target compound.

Cyanoacetylation and Acetamide Formation

Cyanoacetylation of amino-substituted pyrazoles is a critical step to introduce the cyanoethyl acetamide side chain. This is typically achieved by reacting the amino-pyrazole with cyanoacetic acid derivatives or cyanoacetyl halides in the presence of coupling agents or activating conditions.

Example:

N1-substituted 5-amino-4-cyanopyrazoles were cyanoacetylated using a mixture of cyanoacetic acid and acetic anhydride to yield cyanoacetamide derivatives.The reaction proceeds under reflux or mild heating, often followed by purification steps to isolate the desired product.

Alkylation Approaches Using Halogenated Cyanoalkyl Reagents

An alternative approach involves the alkylation of pyrazole nitrogen with halogenated cyanoalkyl reagents such as 2-bromoacetonitrile or chloroacetonitrile.

Reported Method:

Alkylation of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles with chloroacetonitrile leads to cyanoethyl derivatives.This method often results in mixtures of isomeric products (N1- and N2-alkylated), which require chromatographic separation.

Subsequent conversion of these intermediates to acetamide derivatives is possible by further functional group transformations.

N-Alkylation with 2-Iodoacetamide Derivatives

A well-documented method for preparing N-substituted 2-(1H-pyrazol-1-yl)acetamides involves the N-alkylation of pyrazoles with 2-iodoacetamide derivatives.

Procedure:

Pyrazole is reacted with N-(2-cyanoethyl)-2-iodoacetamide under basic conditions to yield the corresponding 2-(1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide.This method allows for selective N1-alkylation and provides good yields with relatively mild reaction conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The selectivity of alkylation is crucial; N1-alkylation is preferred to avoid isomer mixtures that complicate purification.

The presence of the amino group at the 4-position of the pyrazole ring can influence reactivity and requires careful control of reaction conditions to avoid side reactions.

Green chemistry approaches , such as solvent-free conditions at moderate temperatures, have shown promise in improving yields and reducing reaction times, as well as minimizing by-products.

The use of 2-iodoacetamide derivatives provides a straightforward route to the target compound with good yields and reproducibility.

The final products may exist as geometrical isomers (E/Z) or mixtures thereof, which may require characterization and separation depending on the application.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide with structurally related pyrazole-acetamide derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Functional Group Variations

Hydrogen Bonding and Crystallography

- The amino and cyano groups in the target compound can participate in hydrogen-bonding networks, influencing crystal packing and stability. emphasizes graph-set analysis for predicting such interactions, which are critical in drug design for optimizing bioavailability .

Biological Activity

Overview

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a compound characterized by a unique molecular structure that includes a pyrazole ring and an acetamide functional group. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its anti-cancer properties.

- Molecular Formula : C₈H₁₁N₅O

- Molecular Weight : 193.20584 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes linked to cancer progression. Its structural similarities to other bioactive compounds suggest interactions with various biological targets, including kinases involved in angiogenesis and tumor growth .

Preliminary studies have shown that this compound may inhibit specific kinases associated with cancer cell proliferation and survival. Techniques such as surface plasmon resonance and isothermal titration calorimetry are being employed to elucidate the detailed mechanisms of interaction with biological targets.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring, cyanoethyl group | Potential anti-cancer activity |

| 2-(4-Amino-1H-pyrazol-1-yl)acetamide | Pyrazole ring | Similar biological properties |

| 4-Amino-1H-pyrazole | Simple pyrazole structure | Precursor for derivatives |

| N-(2-Cyanoethyl)acetamide | Acetamide with cyanoethyl | Limited activity without pyrazole |

This comparison highlights the unique properties of this compound, which may enhance its therapeutic applications compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. These studies have demonstrated the compound's efficacy against various cancer cell lines, notably those resistant to conventional chemotherapy. For instance, in vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 showed promising cytotoxic effects when combined with doxorubicin, suggesting a potential synergistic effect .

In Vitro Studies

In vitro assays have been conducted to assess the compound's inhibitory effects on specific kinases such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes are critical in cancer cell signaling pathways, and their inhibition could lead to reduced tumor growth and improved patient outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazole derivatives and cyanoethylation. Key steps include:

- Cyanoacetylation : Reacting pyrazole precursors with cyanoacetic acid under reflux with acetic anhydride (Ac₂O) at 95°C for 30 minutes .

- Amide Coupling : Using condensing agents (e.g., DCC or EDC) to link the pyrazole moiety to the cyanoethyl group .

- Optimization : Temperature (80–100°C), solvent polarity (e.g., DMF or dichloromethane), and base selection (e.g., triethylamine) significantly impact yield (60–85%) and purity .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while purification employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH₂ at δ 5.2–5.8 ppm, cyanoethyl CH₂ at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 248.2) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the cyano group or amide bond .

- Solvent Compatibility : Use anhydrous DMSO or ethanol for dissolution; avoid aqueous buffers at extreme pH (<3 or >10) to limit degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from:

- Purity Differences : Impurities (e.g., unreacted cyanoacetic acid) can skew results. Validate purity via HPLC before assays .

- Assay Conditions : Optimize cell-based vs. enzymatic assays (e.g., ATP concentration in kinase assays) .

- Structural Analogues : Compare with derivatives (e.g., 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)acetamide) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications :

| Modification | Impact | Example |

|---|---|---|

| Pyrazole substitution (e.g., Cl, F) | Alters target binding affinity | 2-Chloro derivatives show 2× higher kinase inhibition |

| Cyanoethyl chain elongation | Reduces solubility but increases lipophilicity for BBB penetration |

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., EGFR or COX-2) .

Q. What experimental approaches elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by monitoring protein stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.